Mal-PEG3-CH2CH2N3
Description
Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Materials Science Research
Polyethylene glycol (PEG) is a synthetic, hydrophilic polyether compound with a repeating structure of ethylene (B1197577) glycol units. thermofisher.com Its high biocompatibility, non-toxic nature, and solubility in aqueous solutions make it exceptionally valuable in biomedical and pharmaceutical applications. nih.govuniversci.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules. nih.govbiosyn.com PEGylation can increase the hydrodynamic size of a molecule, which in turn can prolong its circulation half-life in the bloodstream by reducing renal clearance. biosyn.comnews-medical.net Furthermore, the hydrophilic PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity. nih.govbiosyn.com
Principles of Heterobifunctional Molecular Design in Synthetic Chemistry
Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. thermofisher.com This design is a cornerstone of modern synthetic chemistry, enabling the sequential and controlled conjugation of two different molecules. thermofisher.comsigmaaldrich.com Unlike homobifunctional linkers, which have identical reactive groups and can lead to unwanted polymerization, heterobifunctional linkers allow for a more precise and efficient coupling process. thermofisher.com
Overview of Maleimide-Azide PEG3 Linker Systems: Mal-PEG3-CH2CH2N3 within the Context of Molecular Engineering
The this compound linker is a prime example of a heterobifunctional PEGylated linker designed for advanced molecular engineering applications. chemimpex.com It integrates the beneficial properties of PEG with the specific reactivity of a maleimide (B117702) group and an azide (B81097) group. The short PEG3 spacer, consisting of three ethylene glycol units, enhances the water solubility of the linker and the resulting conjugate, while providing a flexible connection between the two conjugated entities. cd-bioparticles.netaxispharm.com
The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. thermofisher.com This reaction is highly specific under mild pH conditions (6.5-7.5), forming a stable thioether bond. thermofisher.combroadpharm.com The azide group, on the other hand, is a key component for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. chemimpex.comcd-bioparticles.net Specifically, the azide group can react with alkyne-containing molecules through a copper-catalyzed or strain-promoted cycloaddition to form a stable triazole linkage. nih.govcd-bioparticles.net
This dual reactivity makes this compound a versatile tool for creating complex biomolecular constructs. For instance, it can be used to link a protein or peptide containing a cysteine residue to another molecule functionalized with an alkyne group. chemimpex.com This capability is particularly valuable in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug can be precisely attached to a targeting antibody. chemimpex.com
Chemical and Physical Properties of this compound
The utility of this compound in various applications is dictated by its specific chemical and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C12H18N4O5 | achemblock.comchemsrc.com |
| Molecular Weight | 298.30 g/mol | achemblock.comchemsrc.com |
| Appearance | Varies; can be an oil or solid | broadpharm.com |
| Solubility | Soluble in DMSO, DMF, and DCM | broadpharm.com |
| Purity | Typically ≥95% | achemblock.com |
| IUPAC Name | 1-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione | achemblock.com |
This data is compiled from multiple sources and represents typical values. Actual values may vary between suppliers.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process. One common method involves the in-situ reaction of Azido-PEG3-amine with a maleimide-NHS ester. broadpharm.commedkoo.com This reaction is generally carried out at room temperature with stirring. broadpharm.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). broadpharm.com Purification of the final product is crucial to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent conjugation reactions.
Applications in Research
The unique architecture of this compound lends itself to a variety of research applications, primarily centered around bioconjugation.
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the construction of ADCs, where it connects a monoclonal antibody to a potent cytotoxic drug. chemimpex.com The maleimide end reacts with a thiol group on the antibody, while the azide end can be "clicked" to an alkyne-modified drug. chemimpex.com
Development of Diagnostic Tools: By linking a targeting biomolecule (like an antibody or peptide) to a reporter molecule (such as a fluorescent dye or a quantum dot), this compound facilitates the creation of targeted probes for bioimaging and diagnostic assays. chemimpex.com
Surface Modification: The linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays, to attach specific biomolecules for targeted delivery or detection purposes. axispharm.com
Protein-Protein Conjugation: It enables the site-specific linking of two different proteins to create novel fusion proteins with combined functionalities. nih.gov
This compound stands as a testament to the power of rational molecular design in advancing chemical and biological research. Its heterobifunctional nature, combined with the advantageous properties of the PEG spacer, provides a robust and versatile platform for the precise assembly of complex molecular architectures. As research in bioconjugation, drug delivery, and materials science continues to evolve, the demand for sophisticated linkers like this compound is poised to grow, paving the way for new discoveries and innovations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5/c13-15-14-3-5-19-7-9-21-10-8-20-6-4-16-11(17)1-2-12(16)18/h1-2H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROJSMVPDUYSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Bioconjugation Strategies Utilizing Mal Peg3 Ch2ch2n3
Maleimide-Thiol Conjugation Chemistry
Maleimide-based chemistry is a cornerstone of bioconjugation, prized for its high selectivity and efficiency in modifying biomolecules. researchgate.net The reaction targets the sulfhydryl group of cysteine residues, which are often present in proteins and peptides, allowing for precise, site-specific modifications. researchgate.net This strategy has been instrumental in developing a wide array of bioconjugates, from therapeutic ADCs to diagnostic reagents. researchgate.netacs.org
Reaction Mechanism and Kinetic Considerations in Thiol-Maleimide Adduction
The conjugation of a maleimide (B117702) to a thiol proceeds via a Michael addition reaction. In this mechanism, the nucleophilic thiolate anion attacks one of the carbons of the maleimide's electron-deficient double bond. This forms a stable, covalent thioether bond. thermofisher.com
The kinetics of this reaction are highly dependent on several factors:
pH: The reaction rate is significantly influenced by the pH of the medium. The reaction specifically involves the deprotonated thiolate anion (S-), not the protonated thiol (SH). Therefore, the reaction rate increases as the pH rises above the pKa of the thiol, increasing the concentration of the reactive thiolate. For most bioconjugation applications, a pH range of 6.5 to 7.5 is optimal, as it provides a good balance between reaction speed and the stability of the maleimide group, which can undergo hydrolysis at higher pH values. nih.gov The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at pH 7.0.
Solvent and Initiators: Computational and experimental studies have shown that the choice of solvent and initiator can influence the reaction mechanism and kinetics. rsc.orgresearchgate.net In aqueous buffers, the reaction is typically efficient without additional catalysts, with the buffer itself often facilitating the necessary proton exchange. nih.gov
Thiol pKa: The intrinsic acidity (pKa) of the thiol group is a key determinant of the reaction speed. Thiols with lower pKa values will have a higher population of the reactive thiolate anion at a given pH, leading to faster conjugation. nih.gov The local electrostatic environment, such as the presence of nearby charged amino acids, can alter a cysteine's pKa and thus its reactivity. nih.gov
Studies have demonstrated that conjugation can be very rapid. For instance, the reaction between maleimide-functionalized nanoparticles and a small thiol-containing peptide showed over 65% conjugation within the first five minutes, reaching a plateau at around 30 minutes. uu.nl
| Factor | Influence on Thiol-Maleimide Reaction | Optimal Range/Condition | Citation(s) |
| pH | Governs the concentration of the reactive thiolate anion (S⁻). Higher pH increases rate. | 6.5 - 7.5 | nih.gov |
| Thiol pKa | Lower pKa leads to a higher concentration of thiolate at a given pH, increasing reaction speed. | Varies by thiol | nih.gov |
| Temperature | Higher temperature generally increases reaction rate. | Room Temperature | uu.nl |
| Reagents | Thiol-containing compounds like DTT or BME compete with the target thiol. | Exclude competing thiols. TCEP is a compatible reducing agent. | thermofisher.com |
Site-Specific Modification of Thiol-Containing Biomolecules
The primary advantage of maleimide chemistry is its ability to achieve site-specific modification of biomolecules, particularly proteins. researchgate.netnih.gov Cysteine is one of the least abundant amino acids, and its sulfhydryl group is often the most reactive nucleophile in a protein under mild conditions. researchgate.netunits.it This allows the maleimide group of a linker like Mal-PEG3-CH2CH2N3 to be directed to a specific location on a protein.
Site-specificity can be achieved in several ways:
Native Cysteine Residues: Proteins with a limited number of solvent-accessible cysteine residues can be selectively labeled.
Engineered Cysteines: Genetic engineering techniques can be used to introduce cysteine residues at specific sites on a protein's surface. This provides precise control over the point of conjugation, ensuring homogeneity of the final product. acs.org
Disulfide Bond Reduction: The inter-chain disulfide bonds in antibodies can be selectively reduced to yield free, reactive thiols, providing a common strategy for creating antibody-drug conjugates. nih.govnih.gov
This level of control is crucial for applications where the function of the bioconjugate depends on the precise placement of the attached molecule, preserving the protein's folding and activity. acs.orgplos.org
Evaluation of Thioether Linkage Stability in Research Environments
While the thioether bond formed by the thiol-maleimide reaction is generally stable, it has been shown to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma. acs.orgnih.govucl.ac.uk This reversal can lead to the transfer of the conjugated payload to other molecules, which can reduce the efficacy and potentially cause off-target effects in therapeutic applications. ucl.ac.uk
The stability of the thioether linkage is influenced by the local chemical environment at the conjugation site. acs.orgnih.gov Several strategies have been developed to address this instability:
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring formed after conjugation can undergo hydrolysis to form a stable, ring-opened maleamic acid structure. This modification prevents the retro-Michael reaction. ucl.ac.uk Some maleimide derivatives are designed to self-hydrolyze to enhance stability. ucl.ac.uk
Next-Generation Maleimides: Reagents like dibromomaleimides allow for the addition of two thiols or a thiol and an amine, creating a more stable, deactivated maleimide core that is resistant to further nucleophilic attack. nih.gov
Alternative Linkers: Researchers have developed alternative thiol-reactive linkers, such as those based on phenyloxadiazole sulfones, which form more stable linkages compared to traditional maleimides. nih.govnih.gov
In a comparative study, a maleimide conjugate showed significant degradation over 72 hours in human plasma, whereas a conjugate made with a phenyloxadiazole sulfone linker remained largely intact, demonstrating the importance of linker chemistry for in-vivo stability. acs.orgnih.gov
Azide-Alkyne Cycloaddition (Click Chemistry) for Bioconjugation
The azide (B81097) group at the other end of the this compound linker provides access to one of the most robust and versatile sets of reactions in modern chemistry: azide-alkyne cycloadditions, often referred to as "click chemistry". nih.gov These reactions are characterized by high efficiency, selectivity, and biocompatibility, as the azide and alkyne functional groups are generally absent from and non-reactive with native biological systems. bioclone.net This allows for the specific and efficient coupling of the linker to a molecule bearing an alkyne group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications in Bioconjugation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used click reaction. bioclone.net It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring. nih.govnih.govrsc.org This reaction is highly reliable and proceeds under mild, often aqueous, conditions, making it ideal for modifying complex biomolecules. plos.orgjenabioscience.com
Key features of CuAAC in bioconjugation include:
High Efficiency and Specificity: The reaction provides near-quantitative yields with minimal byproducts, and the reacting groups are bioorthogonal. bioclone.net
Catalyst System: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. nih.govjenabioscience.com
Accelerating Ligands: The addition of copper-coordinating ligands can accelerate the reaction and protect the biomolecule from potential damage caused by reactive oxygen species that can be generated by the catalyst system. nih.govjenabioscience.com
CuAAC has been used extensively to attach probes, polymers (PEGylation), and other functional molecules to proteins, nucleic acids, and cell surfaces. nih.govjenabioscience.comniph.go.jp For example, an alkyne-bearing non-natural amino acid can be incorporated into an enzyme, which is then specifically labeled using an azide-functionalized dye via CuAAC, often with full retention of enzymatic activity. plos.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioorthogonal Systems
A significant advancement in click chemistry was the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for the potentially cytotoxic copper catalyst, making it truly bioorthogonal and suitable for use in living systems. nih.govwikipedia.org
In SPAAC, the alkyne is part of a strained ring system, such as a cyclooctyne (B158145). The high ring strain provides the driving force for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cn The reaction forms a stable triazole linkage.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Citation(s) |
| Alkyne Type | Terminal Alkyne | Strained Cycloalkyne (e.g., cyclooctyne) | bioclone.net |
| Catalyst | Copper(I) required | None (driven by ring strain) | nih.govrsc.org |
| Kinetics | Very fast with catalyst and accelerating ligands. | Fast, dependent on the specific cyclooctyne's structure and strain. | bioclone.netmagtech.com.cn |
| Bioorthogonality | High, but copper toxicity can be a concern for live-cell/in-vivo applications. | Excellent; no cytotoxic catalyst required, ideal for living systems. | nih.govwikipedia.org |
| Applications | In-vitro bioconjugation, material science, drug discovery. | Live-cell imaging, in-vivo labeling, surface modification. | nih.govnih.govmagtech.com.cn |
The development of various cyclooctyne reagents with optimized stability and reactivity has expanded the utility of SPAAC. magtech.com.cn It has been successfully used to label biomolecules in cultured cells, zebrafish embryos, and mice, enabling the visualization of biological processes in their native environment. nih.govwikipedia.org The orthogonality of SPAAC with other bioorthogonal reactions has also been demonstrated, allowing for simultaneous, dual-labeling of different intracellular targets. acs.org
Applications of Mal Peg3 Ch2ch2n3 in Contemporary Research Disciplines
Engineering of Advanced Biomaterials
The development of sophisticated biomaterials that can mimic the native cellular environment or impart specific functionalities to surfaces is a cornerstone of biomedical engineering. Mal-PEG3-CH2CH2N3 serves as a critical building block in this arena due to its ability to bridge different components and introduce reactive handles for further modification.
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized as scaffolds in tissue engineering because their high water content, biocompatibility, and tunable mechanical properties mimic the natural extracellular matrix (ECM). mdpi.com The maleimide (B117702) moiety of this compound is instrumental in the formation of these hydrogels. mdpi.com
Researchers fabricate PEG hydrogels by reacting multi-arm PEG precursors functionalized with maleimide groups (e.g., 4-arm PEG-Maleimide) with dithiol-containing crosslinkers. frontiersin.org The reaction proceeds via a Michael-type addition, forming a stable, covalently cross-linked three-dimensional network. nih.gov By incorporating this compound into the hydrogel structure, either as a functional end-group on the PEG precursor or as a mono-functional additive, the azide (B81097) group becomes tethered throughout the hydrogel matrix. These azide groups serve as latent reactive sites for post-fabrication modification. Using click chemistry, researchers can then immobilize bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors, onto the hydrogel scaffold. mdpi.com This approach allows for the creation of a highly controlled and functionalized microenvironment that can direct cell behavior, such as adhesion, proliferation, and differentiation, which is crucial for tissue regeneration applications. mdpi.comfrontiersin.org
| Research Finding | Hydrogel System | Significance | Reference(s) |
| Enhanced Cell Viability and Spreading | PEG-Maleimide (PEG-MAL) composite hydrogels with gelatin. | Demonstrates the utility of the PEG-MAL system for creating cell-adhesive microenvironments. | nih.gov |
| Tunable Stiffness and Bioactivity | Dextran functionalized with Tyramine and Maleimide (DexTA-Mal). | Maleimide groups enabled the coupling of RGD peptides, enhancing biological activity and supporting hMSC viability and differentiation. | mdpi.com |
| Promotion of Osteogenic Differentiation | 4-arm PEG-Maleimide (PEG-4Mal) functionalized with biomimetic peptides. | Cell-mediated degradation and specific peptide signals within the hydrogel promoted osteodifferentiation of human MSCs. | frontiersin.org |
Controlling the interactions between material surfaces and biological entities is critical for medical devices, diagnostic tools, and marine applications. This compound is an effective agent for surface functionalization, enabling the creation of both bio-inert (non-fouling) coatings and bioactive interfaces for biosensors.
Non-fouling surfaces are designed to resist the non-specific adsorption of proteins and cells, which can lead to device failure or an adverse immune response. PEGylation is a gold-standard strategy for achieving this. niph.go.jp this compound can be grafted onto a surface that has been pre-functionalized with thiol groups. The maleimide group reacts with the surface thiols, creating a dense layer of PEG chains. The terminal azide groups can be left unreacted to enhance the non-fouling properties or used to click-conjugate additional PEG molecules, further increasing the density of the protective layer.
In biosensor development, controlled immobilization of biorecognition elements (e.g., antibodies, enzymes) is essential. units.it A common strategy involves modifying a sensor surface, such as a gold nanoparticle or electrode, with thiol-containing molecules. units.itaxispharm.com While a related compound, Thiol-PEG-Azide, is often used to attach to the gold surface, this compound can be used in a complementary fashion on surfaces functionalized with thiols. Once the linker is attached via its maleimide end, the azide group provides a specific point of attachment for an alkyne-modified antibody or protein, ensuring proper orientation and preserving the biomolecule's activity. units.it
The design of advanced drug delivery systems often relies on complex polymeric architectures, such as micelles, nanoparticles, and polymer-drug conjugates, to improve drug solubility, stability, and targeting. googleapis.comnih.gov The bifunctional nature of this compound allows it to act as a versatile linker in the construction of these systems.
For instance, it can be used to connect a therapeutic agent to a carrier polymer. A drug molecule modified with a thiol group can be conjugated to the maleimide end of the linker. The entire drug-linker construct can then be "clicked" onto a polymeric nanoparticle or a targeting ligand (like an antibody) that has been functionalized with an alkyne group. nih.gov This modular approach provides precise control over the final structure and composition of the drug delivery vehicle. The PEG3 spacer enhances the water solubility of the conjugate and can provide a steric shield, potentially reducing immunogenicity and enzymatic degradation, thereby prolonging circulation time in the body. allinno.com
Surface Functionalization for Non-Fouling Coatings and Biosensor Development
Chemical Biology and Proteomics Research
This compound is a powerful tool for investigating complex biological systems, enabling the specific labeling and detection of proteins to elucidate their function and activity.
Activity-based protein profiling (ABPP) is a chemoproteomic strategy used to study the functional state of entire enzyme families directly in native biological systems. nih.govmtoz-biolabs.com ABPP relies on chemical probes that covalently bind to the active sites of enzymes. universiteitleiden.nl this compound is well-suited for use as a two-step activity-based probe for enzymes that utilize a catalytic cysteine residue, such as certain proteases and deubiquitinases.
In this application, the maleimide group acts as the reactive "warhead" that covalently modifies the nucleophilic cysteine in the enzyme's active site. dokumen.pub Because this reaction is mechanism-based, the probe preferentially labels active enzymes. universiteitleiden.nl The azide group functions as a bioorthogonal handle for detection. After labeling, the proteome is treated with a reporter molecule containing an alkyne group, such as an alkyne-fluorophore or alkyne-biotin. nih.gov This reporter is then "clicked" onto the azide-modified enzymes, allowing for their visualization by fluorescence scanning or enrichment and subsequent identification by mass spectrometry. mtoz-biolabs.com This two-step approach is advantageous as it separates the labeling and detection steps, allowing the smaller, less-perturbing probe to first access its targets within the complex cellular environment. universiteitleiden.nl
| ABPP Component | Function in Context of this compound | Reference(s) |
| Reactive Group | The maleimide group serves as the electrophilic "warhead" that covalently binds to nucleophilic cysteine residues in enzyme active sites. | dokumen.pub |
| Reporter Tag | The azide group acts as a bioorthogonal handle for a two-step labeling procedure. | nih.govuniversiteitleiden.nl |
| Detection | An alkyne-tagged fluorophore or biotin (B1667282) is "clicked" onto the azide for visualization or enrichment of probe-labeled proteins. | nih.govmtoz-biolabs.com |
The specific and efficient labeling of proteins and peptides is fundamental to studying their structure, function, and interactions. The maleimide-thiol reaction is one of the most reliable methods for site-specific protein modification. mdpi.com this compound leverages this chemistry for precise bioconjugation.
Researchers can introduce a cysteine residue at a specific site in a recombinant protein or synthetic peptide. This unique thiol group can then be selectively targeted by the maleimide group of this compound, ensuring that the linker is attached at a defined location. This avoids the random labeling of multiple residues (such as lysines) that can occur with other chemistries and potentially disrupt protein function. allinno.com
Once the protein is labeled with the azide-terminated linker, the azide group can be used in a subsequent click reaction to attach a wide variety of molecules for mechanistic studies. axispharm.com For example, a fluorescent dye can be attached for imaging protein localization, a second protein can be attached to study protein-protein interactions, or the protein can be tethered to a surface for interaction analysis. axispharm.com This modularity makes this compound a key component in the toolbox for chemical biologists investigating the intricate machinery of the cell.
Elucidation of Protein-Protein and Protein-Ligand Interactions in Biological Systems
The study of protein interactions is fundamental to understanding cellular processes, and chemical cross-linking coupled with mass spectrometry (CXMS) has become a powerful technique for mapping these interactions. This compound and similar clickable cross-linkers are well-suited for this purpose. The general strategy involves using the maleimide group to covalently link to a cysteine residue on a protein. If this protein is part of a complex, the azide end of the linker can then be "clicked" to a binding partner that has been functionalized with an alkyne group. This creates a stable, covalently linked complex that can be analyzed by mass spectrometry to identify the interacting proteins and even map the binding interfaces at the residue level. nih.gov
A key advantage of using a linker with an azide group is the ability to perform the final conjugation step via click chemistry, which is highly specific and efficient under physiological conditions. nih.gov This bioorthogonality ensures that the reaction does not interfere with other functional groups present in the complex biological sample. Researchers have utilized analogous clickable cross-linkers to investigate the three-dimensional structures of protein complexes. nih.gov For instance, a study on ubiquitin, a small regulatory protein, employed a clickable cross-linker to identify both intra- and inter-peptide cross-links, providing valuable structural information. nih.gov The azide-functionalized linker allows for the attachment of a reporter tag, such as biotin, after the cross-linking reaction, which facilitates the enrichment and purification of the cross-linked peptides from complex mixtures, thereby improving the sensitivity and success of the mass spectrometry analysis. nih.govresearchgate.net
Table 1: Application of Clickable Cross-Linkers in Protein Interaction Studies
| Research Area | Cross-Linker Feature | Technique Used | Outcome | Reference |
|---|---|---|---|---|
| Protein Structure Elucidation | Clickable handle (Azide) | Cross-Linking Mass Spectrometry (CXMS) | Identification of intra- and inter-protein cross-links. | nih.gov |
| Protein-Protein Interaction Mapping | Affinity tag conjugation (via Click Chemistry) | Affinity Purification-Mass Spectrometry (AP-MS) | Enrichment and identification of cross-linked protein complexes. | researchgate.net |
Nanomedicine and Nanobiotechnology
The unique properties of this compound make it a valuable reagent in the rapidly advancing fields of nanomedicine and nanobiotechnology. Its ability to bridge biological molecules with nanoparticle surfaces enables the creation of sophisticated nanomaterials for a range of biomedical applications.
Functionalization of Nanoparticles for Targeted Delivery Research
A major goal in drug delivery is to target therapeutic agents specifically to diseased cells, thereby increasing efficacy and reducing side effects. Nanoparticles, such as gold nanoparticles (AuNPs) and liposomes, are promising carriers for this purpose. mdpi.comnih.gov this compound can be used to functionalize the surface of these nanoparticles. For example, the maleimide group can react with thiol-containing ligands, while the azide group provides a point of attachment for targeting moieties (e.g., antibodies, peptides, or small molecules) that have been modified with an alkyne.
The PEG spacer plays a crucial role in this context. It not only improves the solubility and stability of the functionalized nanoparticles but also creates a "stealth" layer that can help reduce non-specific protein adsorption and uptake by the immune system, prolonging circulation time in the body. mdpi.com Research has demonstrated the functionalization of AuNPs with PEG linkers to improve their biocompatibility and enable the attachment of therapeutic molecules. nih.gov Similarly, the surface of liposomes, which are lipid-based vesicles used for drug encapsulation, can be modified using such linkers to attach targeting ligands, enhancing their delivery to specific tissues or cells. thermofisher.comlumiprobe.com
Table 2: Nanoparticle Functionalization for Targeted Delivery Research
| Nanoparticle Type | Linker Functionality | Desired Outcome | Relevant Research Principle | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Maleimide for ligand attachment, PEG for stability. | Improved biocompatibility and targeted cell uptake. | Surface modification enhances stability and allows for conjugation of targeting agents. | nih.gov |
| Liposomes | Maleimide for antibody/peptide conjugation, PEG for stealth properties. | Enhanced circulation time and specific delivery of encapsulated drugs. | Surface modification with PEG reduces immune clearance and ligand conjugation enables targeting. | thermofisher.comlumiprobe.com |
Development of Multifunctional Nanoprobes for Research Imaging and Diagnostics
The dual reactivity of this compound is ideal for constructing multifunctional nanoprobes for research-focused imaging and diagnostics. For example, a quantum dot (QD), a type of semiconductor nanocrystal with unique optical properties, can be functionalized with this linker. nih.gov The maleimide end could be used to attach a targeting protein, such as an antibody that recognizes a cancer-specific antigen. The azide end could then be used to click-conjugate a different molecule, perhaps a radiolabel for PET imaging or another type of fluorescent dye for dual-modality imaging. This creates a single nanoprobe capable of targeting a specific cell type and reporting its location via multiple imaging techniques, providing a more comprehensive picture in a research setting. The use of bioorthogonal click chemistry is particularly advantageous as it allows for the sequential and specific attachment of different functional molecules in a controlled manner. nih.gov
Assembly of Supramolecular Nanostructures for Biomedical Applications
Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. researchgate.net These structures can have applications in areas like drug delivery and biosensing. Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, can self-assemble in water to form structures like micelles or nanofibers. acs.orgbiochempeg.com
This compound, with its hydrophilic PEG chain and more hydrophobic maleimide and azido-ethyl groups, has an amphiphilic character. This property can be exploited in the design of self-assembling systems. For example, it could be used to link a hydrophobic peptide or drug to a hydrophilic polymer, creating a block copolymer-like structure that self-assembles into well-defined nanostructures in an aqueous environment. The azide and maleimide groups on the surface of these assembled nanostructures would then be available for further functionalization, allowing for the attachment of targeting ligands or imaging agents. rsc.org Research into the self-assembly of rod-coil molecules and other amphiphiles demonstrates that slight changes in molecular structure can lead to the formation of diverse supramolecular aggregates, highlighting the potential for creating advanced functional materials. acs.orgmdpi.com The dynamic and reversible nature of these non-covalent interactions also opens the door to creating "smart" materials that can assemble or disassemble in response to specific stimuli, such as changes in pH or temperature. mdpi.comrsc.orgnumberanalytics.com
Antibody Conjugates and Biologics Research
The development of antibody-based therapeutics, particularly antibody-drug conjugates (ADCs), represents a major advance in targeted therapy. The linker technology used to attach the drug to the antibody is a critical component of ADC design. biochempeg.comresearchgate.net
Linker Technologies for Antibody-Drug Conjugates (ADCs) Research
This compound is a prime example of a heterobifunctional linker that can be used to create advanced ADCs. In a typical application, the maleimide group reacts with a thiol group on the antibody. These thiols can be generated by the reduction of the antibody's native interchain disulfide bonds or they can be introduced at specific sites through protein engineering (e.g., by introducing a cysteine residue). nih.gov This site-specific conjugation is highly desirable as it leads to a homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable safety profile. nih.govnih.gov
The azide group on the linker provides a powerful tool for attaching the cytotoxic drug. Instead of directly attaching a drug with a pre-functionalized alkyne, this setup allows for a two-step conjugation process. First, the azide-functionalized antibody is prepared. Then, in a separate step, the alkyne-modified drug is "clicked" onto the antibody. biochempeg.com This modular approach is highly advantageous. It allows for the use of click chemistry, which is very efficient and can be performed under mild, aqueous conditions, preserving the integrity of the antibody. nih.govsynaffix.com Furthermore, it facilitates the creation of more complex ADC formats, such as dual-payload ADCs, where two different drugs could be attached to the same antibody using orthogonal chemistries, potentially to overcome drug resistance or target multiple pathways. nih.govbiochempeg.com
Table 3: Role of this compound in ADC Linker Research
| ADC Design Aspect | Role of this compound | Key Advantage | Relevant Research Principle | Reference |
|---|---|---|---|---|
| Site-Specific Conjugation | Maleimide group reacts with engineered or native cysteines on the antibody. | Produces homogeneous ADCs with a defined Drug-to-Antibody Ratio (DAR). | Homogeneity improves therapeutic index and predictability of ADC performance. | nih.govnih.gov |
| Modular Payload Attachment | Azide group allows for subsequent attachment of an alkyne-modified drug via click chemistry. | High efficiency, bioorthogonality, and mild reaction conditions. | Click chemistry enables precise and robust conjugation without damaging the antibody. | biochempeg.comnih.govsynaffix.com |
PEGylation of Antibodies and Proteins for Enhanced Properties in Research Models
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and antibodies. nih.gov The use of this compound in this context offers a precise method for achieving site-specific modification, leading to more homogeneous and effective bioconjugates. mdpi.com
The structure of this compound is key to its functionality. It comprises three main components: a maleimide group, a three-unit polyethylene glycol (PEG3) spacer, and an azide group (-N3). The maleimide group exhibits high reactivity towards thiol groups, which are present in the cysteine residues of proteins. This allows for the targeted attachment of the linker to specific sites on an antibody or protein, which can be naturally occurring or introduced through genetic engineering. mdpi.com The reaction between the maleimide and thiol is highly efficient within a pH range of 6.5 to 7.5, forming a stable thioether bond. broadpharm.com
The azide group at the other end of the linker provides a bioorthogonal handle for further modifications through "click chemistry." cd-bioparticles.net This highly efficient and specific reaction, typically with an alkyne-containing molecule, allows for the attachment of a wide range of functionalities without interfering with the biological activity of the protein. cd-bioparticles.netbroadpharm.com
Recent research has demonstrated the practical application of this linker in creating functional bioconjugates. For instance, a study focused on developing antibody-targeted nanoparticles utilized Maleimide-PEG3-N3 to functionalize a monoclonal antibody (Amab). nih.gov The maleimide group of the linker was reacted with the thiol groups of the reduced antibody, resulting in an azide-functionalized antibody. This modified antibody was then "clicked" to nanoparticles bearing a dibenzocyclooctyne (DBCO) group, demonstrating the utility of the linker in creating complex, targeted delivery systems. nih.gov
| Feature of this compound | Function in Protein PEGylation | Benefit in Research Models |
| Maleimide Group | Reacts specifically with thiol groups (cysteines) on proteins. | Enables site-specific attachment for creating homogeneous conjugates. mdpi.com |
| PEG3 Spacer | Increases hydrophilicity and provides a flexible linker. cd-bioparticles.net | Enhances solubility, reduces aggregation, and can decrease immunogenicity. cd-bioparticles.netbroadpharm.com |
| Azide Group | Allows for bioorthogonal "click chemistry" reactions with alkynes. cd-bioparticles.netbroadpharm.com | Provides a versatile handle for attaching various payloads or imaging agents. broadpharm.com |
Development of Multi-modal Biologics for Advanced Therapeutic Strategies
The unique bifunctional nature of this compound is a significant asset in the development of multi-modal biologics, particularly in the realm of antibody-drug conjugates (ADCs). nih.govbiochempeg.com ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. broadpharm.com The linker plays a critical role in the stability and efficacy of an ADC. broadpharm.com
This compound and similar heterobifunctional linkers are instrumental in creating next-generation ADCs, including those with dual payloads. nih.govbiochempeg.com These advanced constructs can deliver two different therapeutic agents to the same target cell, which can be advantageous for overcoming drug resistance and enhancing therapeutic efficacy. nih.gov
The strategy for creating such multi-modal biologics often involves a sequential conjugation process. For example, the maleimide group of the linker can be used to attach the linker to a cysteine residue on an antibody. nih.gov The azide group then serves as an orthogonal chemical handle for the attachment of a second molecule, which could be a different drug, an imaging agent, or an immune-stimulating molecule. nih.gov This modular approach allows for the precise control over the composition and stoichiometry of the final conjugate. biochempeg.com
A notable example is the development of a dual-payload ADC targeting the CD276/B7-H3 protein in triple-negative breast cancer. nih.gov In this study, a monoclonal antibody was conjugated with both the cytotoxic drug MMAF and the immune-boosting agent imiquimod (B1671794) (IMQ). nih.gov While this specific study used a different linker system, it highlights the principle of dual-payload delivery that can be achieved with linkers like this compound, which provide the necessary orthogonal reactive groups. The concept involves the antibody guiding the conjugate to the tumor cells, where the release of two different payloads can induce both direct cell death and an anti-tumor immune response. nih.gov
Research into dual-payload ADCs has shown that they have the potential to be more effective than single-payload ADCs, especially in heterogeneous tumors where different cancer cell populations may have varying sensitivities to different drugs. biochempeg.com The ability to fine-tune the drug-to-antibody ratio (DAR) for each payload is a key advantage of using modular linkers in these advanced therapeutic strategies. biochempeg.com
| Component of Multi-modal Biologic | Role of this compound | Therapeutic Strategy |
| Antibody | Site-specific attachment via maleimide-thiol chemistry. nih.gov | Provides targeting to specific cancer-associated antigens. broadpharm.com |
| First Payload | Can be pre-attached to the linker or a separate component. | A cytotoxic drug to directly kill cancer cells. nih.gov |
| Second Payload | Attached via azide-alkyne "click" chemistry. nih.gov | Can be another cytotoxic drug to overcome resistance, or an immune-stimulator to activate an anti-tumor response. nih.govnih.gov |
Analytical and Spectroscopic Characterization of Mal Peg3 Ch2ch2n3 and Its Conjugates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of Mal-PEG3-CH2CH2N3, ensuring all the distinct functional components—the maleimide (B117702), the polyethylene (B3416737) glycol (PEG) linker, and the azide (B81097) group—are present and correctly assembled.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific chemical shift and coupling constant information that allows for the unambiguous assignment of atoms within the molecule.
In a typical ¹H NMR spectrum of a related maleimide-PEG compound, characteristic signals would be expected. For instance, the protons of the maleimide ring typically appear as a singlet at approximately 6.7 ppm. The ethylene (B1197577) glycol units of the PEG linker would produce a series of multiplets in the range of 3.6 to 3.7 ppm. The methylene (B1212753) protons adjacent to the azide group and the maleimide nitrogen would also exhibit distinct chemical shifts, confirming the connectivity of the linker. escholarship.orgresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the maleimide ring would be expected to resonate at around 170 ppm. The carbons of the PEG linker would appear in the region of 60-70 ppm, while the carbons attached to the azide and maleimide functionalities would have their own characteristic chemical shifts. acs.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Moieties
| Functional Group | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Maleimide | -CH=CH- | ~6.7 | s |
| PEG Linker | -O-CH₂-CH₂-O- | 3.6 - 3.7 | m |
| Ethyl Azide | -CH₂-N₃ | ~3.4 | t |
| Linker | -N-CH₂- | ~3.8 | t |
Note: The exact chemical shifts can vary depending on the solvent and the specific molecular environment. carlroth.com
Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups within the this compound molecule. The presence of characteristic absorption bands in the IR spectrum confirms the successful synthesis of the crosslinker.
A strong absorption band is typically observed around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) group. ru.nlresearchgate.net The carbonyl (C=O) groups of the maleimide ring give rise to a strong absorption band in the region of 1700-1780 cm⁻¹. researchgate.net The ether linkages (C-O-C) of the PEG spacer are identified by a strong, broad absorption band around 1100 cm⁻¹. aip.org The disappearance or shift of the maleimide-related peaks after conjugation to a thiol-containing molecule can also be monitored by IR spectroscopy.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Azide | N₃ asymmetric stretch | ~2100 |
| Maleimide | C=O stretch | 1700 - 1780 |
| PEG Linker | C-O-C stretch | ~1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Mass Spectrometry for Molecular Weight and Conjugation Confirmation
Mass spectrometry is an indispensable tool for determining the precise molecular weight of this compound and for confirming the successful conjugation to biomolecules.
MALDI-TOF mass spectrometry is particularly well-suited for the analysis of PEGylated molecules and their conjugates. nih.govcovalx.com It allows for the accurate determination of the molecular weight of the intact this compound molecule. A key advantage of MALDI-TOF is its ability to analyze the heterogeneity of PEGylated species, revealing the distribution of PEG units if a polydisperse PEG starting material was used. researchgate.net When analyzing conjugates, MALDI-TOF can confirm the addition of the crosslinker to a target molecule, such as a peptide or protein, by observing the expected mass shift. researchgate.netcreative-proteomics.com This technique is valuable for assessing the efficiency of the conjugation reaction and identifying the presence of any unreacted starting materials. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing complex reaction mixtures generated during the synthesis of this compound and its subsequent conjugation. nih.govmdpi.com The liquid chromatography component separates the different species in the mixture based on their physicochemical properties, such as hydrophobicity. The mass spectrometer then provides the molecular weight of each separated component.
LC-MS is crucial for monitoring the progress of a conjugation reaction, allowing for the identification of the desired conjugate, unreacted starting materials, and any side products. mdpi.com For example, the hydrolysis of the maleimide ring can be tracked by observing the appearance of a new species with a corresponding mass increase. mdpi.com In the context of protein conjugation, LC-MS can be used to determine the degree of labeling, that is, the number of crosslinker molecules attached to each protein. chemrxiv.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Advanced Biophysical Techniques for Bioconjugate Analysis
Beyond standard chromatographic methods, advanced biophysical techniques provide deeper insights into the conjugation process and the characteristics of the final product.
Fluorescence-based assays offer a highly sensitive and real-time method for monitoring the two distinct reactions mediated by the this compound linker: the maleimide-thiol conjugation and the azide-alkyne cycloaddition.
Monitoring Azide-Alkyne Cycloaddition: The azide group on the linker participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov The kinetics of this reaction can be monitored using a fluorescence quenching assay. acs.orgnih.gov In a typical setup, a fluorophore-alkyne reactant is used. Before reaction with the non-fluorescent this compound, the alkyne reagent exhibits strong fluorescence. As the cycloaddition reaction proceeds, the formation of the triazole ring can lead to quenching of the fluorophore, resulting in a decrease in fluorescence intensity. acs.orgnih.gov This change is directly proportional to the extent of the reaction, allowing for quantitative kinetic analysis. researchgate.net
Table 2: Representative Data from a Fluorescence Quenching Assay for Monitoring CuAAC
| Reaction Time (minutes) | Fluorescence Intensity (Arbitrary Units) | % Reaction Completion |
| 0 | 9850 | 0% |
| 5 | 7680 | 22.0% |
| 15 | 4925 | 50.0% |
| 30 | 2510 | 74.5% |
| 60 | 1230 | 87.5% |
| 120 | 850 | 91.4% |
Monitoring Maleimide-Thiol Conjugation: The maleimide group reacts specifically with free thiol (sulfhydryl) groups on biomolecules like cysteine-containing peptides or proteins. nih.gov To monitor this reaction, a fluorescent maleimide derivative can be used in competitive assays, or more directly, the protein itself can be fluorescently labeled. Alternatively, the loss of a fluorescently tagged thiol compound from the solution as it reacts with the maleimide group can be measured. Fluorescence polarization (FP) is another powerful technique. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For example, a small, fluorescently-labeled thiol peptide would tumble rapidly in solution, resulting in low fluorescence polarization. Upon conjugation to the larger this compound linker (or a protein pre-functionalized with it), the tumbling rate slows dramatically, leading to a significant increase in fluorescence polarization.
Electrophoretic techniques, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are routinely used to characterize protein conjugates. researchgate.net SDS-PAGE separates proteins based on their molecular mass. When a protein is successfully conjugated with this compound, its total mass increases. This results in a noticeable upward shift in the protein's band position on the gel compared to the unconjugated protein.
This method provides a clear, qualitative assessment of the conjugation reaction's success and can help estimate the degree of modification by observing the number and position of new bands. However, PEGylated proteins can exhibit anomalous migration in SDS-PAGE, often appearing larger than their true molecular weight would suggest. This is due to the flexible PEG chain binding less SDS on a mass-for-mass basis compared to the polypeptide chain and adopting a large, random coil structure. Furthermore, the linkage formed by maleimide chemistry can sometimes be unstable under the heating conditions typically used for sample preparation in SDS-PAGE, potentially leading to the cleavage of the PEG chain and inaccurate results. researchgate.net
To circumvent issues of PEG-SDS interaction, native PAGE, which separates proteins based on both their charge and size under non-denaturing conditions, can be a valuable alternative, often providing better resolution of different PEGylated species.
Table 3: Expected SDS-PAGE Results for a Protein Conjugation with this compound
| Lane | Sample | Expected Band Position(s) (Apparent MW) | Interpretation |
| 1 | Molecular Weight Marker | Multiple bands of known MW | Standard for size estimation. |
| 2 | Unconjugated Protein | Single band at ~50 kDa | The starting protein. |
| 3 | Conjugation Reaction Mixture | A major band at ~55-60 kDa and a faint band at ~50 kDa | Successful conjugation to form a mono-PEGylated product (shifted band). Some unreacted protein remains. |
| 4 | Purified Conjugate | A single, slightly broader band at ~55-60 kDa | The purified mono-PEGylated protein. Band broadening is common for PEGylated proteins. |
Compound Name Reference Table
| Abbreviated Name | Full Chemical Name |
| This compound | 1-(2-Azidoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-7,10-dioxa-4-azadodecan-12-one |
| DTT | DL-Dithiothreitol |
| NEM | N-Ethylmaleimide |
| TCEP | Tris(2-carboxyethyl)phosphine |
| GSH | Glutathione (B108866) |
| SDS | Sodium Dodecyl Sulfate |
Theoretical and Computational Studies on Mal Peg3 Ch2ch2n3 Reactivity and Conformation
Molecular Modeling and Simulation of PEG Linker Dynamics and Conformation
Molecular dynamics (MD) simulations are a cornerstone for understanding the behavior of flexible molecules like Mal-PEG3-CH2CH2N3 in different environments. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time.
Simulations reveal that the PEG linker does not exist as a simple, static chain but rather as a dynamic ensemble of conformations. mdpi.comresearchgate.net The flexibility of the PEG chain in this compound allows it to adopt a range of shapes, from extended to more compact, globular structures. This dynamic behavior influences the accessibility of the terminal maleimide (B117702) and azide (B81097) groups for conjugation reactions. The conformation is also highly sensitive to the solvent environment. In aqueous solutions, the hydrophilic nature of the PEG chain leads to an expanded, flexible coil, maximizing hydrogen bonding with water molecules. mdpi.com
Key Research Findings from Molecular Dynamics Simulations of PEG Linkers:
Conformational Ensemble: MD simulations demonstrate that short PEG chains like the triethylene glycol unit in this compound exist as a distribution of conformers, with significant flexibility allowing for adaptation to various environments. mdpi.com
Solvent Effects: The hydrodynamic radius of the PEG linker, a measure of its effective size in solution, is influenced by the solvent. In water, the chain is generally more extended than in organic solvents. nih.govrsc.org
Steric Shielding: When conjugated to a biomolecule, the PEG linker can create a "steric shield," which can protect the biomolecule from enzymatic degradation and reduce immunogenicity. nih.gov The conformational dynamics of the PEG chain are central to this shielding effect.
Force Field Accuracy: The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic interactions. Force fields like GAFF have shown good agreement with experimental data for properties of PEG oligomers. rsc.org
| Parameter | Description | Typical Computational Finding for a Short PEG Linker |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Varies depending on solvent and conformation, typically in the range of a few angstroms for a PEG3 linker. |
| End-to-End Distance | The distance between the terminal atoms of the PEG chain. | Shows a broad distribution, indicating high flexibility. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | High in aqueous solutions, indicating good solvation of the hydrophilic PEG chain. |
| Hydrogen Bonds | The number of hydrogen bonds formed between the PEG linker and water molecules. | Numerous and transient, contributing to the linker's solubility and flexibility. |
Quantum Chemical Calculations of Maleimide and Azide Reactivity Profiles
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules, which governs their reactivity. Methods like Density Functional Theory (DFT) are commonly used to study the reactivity of functional groups like maleimides and azides. aip.orgacs.org
Maleimide Reactivity: The maleimide group reacts with thiols via a Michael addition reaction. Quantum chemical calculations can be used to understand the favorability and mechanism of this reaction. nih.gov Key parameters that can be calculated include:
LUMO (Lowest Unoccupied Molecular Orbital) Energy and Distribution: The LUMO of the maleimide is localized on the carbon-carbon double bond. A lower LUMO energy indicates a higher electrophilicity and thus a greater reactivity towards nucleophiles like thiols. nih.gov
Partial Atomic Charges: Calculation of partial charges on the atoms of the maleimide ring reveals that the carbon atoms of the double bond are electrophilic, making them susceptible to nucleophilic attack. aip.org
Transition State Analysis: Quantum chemical methods can be used to locate the transition state of the Michael addition reaction and calculate the activation energy. A lower activation energy corresponds to a faster reaction rate. nih.gov Studies on similar maleimide derivatives show that substituents on the maleimide ring can influence the activation energy. aip.org
Azide Reactivity: The azide group is most commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Quantum chemical calculations can provide insights into the reactivity of the azide group in this compound.
HOMO (Highest Occupied Molecular Orbital) Energy and Distribution: In the context of cycloaddition reactions, the HOMO of the azide is important. Its energy and the coefficients of the atomic orbitals on the terminal nitrogen atoms determine its reactivity with an alkyne. acs.org
Reaction Energetics: Calculations can determine the thermodynamics and kinetics of the cycloaddition reaction, helping to predict whether the reaction is favorable and how fast it will proceed. acs.orgmdpi.com
Decomposition Pathways: Azides can be unstable, and quantum chemical calculations can be used to investigate potential decomposition pathways, such as the loss of N2 to form a nitrene intermediate. mdpi.comresearchgate.net These calculations can help to assess the stability of the azide-terminated linker under various conditions.
| Functional Group | Quantum Chemical Parameter | Significance for Reactivity | Representative Calculated Value (Illustrative) |
| Maleimide | LUMO Energy | Lower energy indicates higher reactivity towards thiols. | ~ -1.5 eV |
| Maleimide | Partial Charge on C=C Carbons | Positive charge indicates electrophilicity. | ~ +0.2 e |
| Azide | HOMO-LUMO Gap (with alkyne) | Smaller gap generally correlates with faster cycloaddition. | Varies depending on the alkyne. |
| Azide | Activation Energy for N2 Loss | Higher barrier indicates greater thermal stability. | > 25 kcal/mol |
Computational Design of Optimized Conjugation Strategies
Computational methods can be used to design and optimize strategies for using this compound in bioconjugation. nih.govmdpi.com This involves considering not only the reactivity of the linker itself but also the properties of the biomolecules to be conjugated and the desired characteristics of the final product.
Modeling of Protein-Linker Interactions: Before conjugation, the linker may interact non-covalently with the target protein. Molecular docking simulations can predict preferred binding sites for the linker on the protein surface, which can provide insights into the accessibility of specific cysteine residues for conjugation to the maleimide group. researchgate.net
Predicting the Impact of Conjugation: Once a covalent bond is formed, MD simulations can be used to study the structure and dynamics of the resulting bioconjugate. nih.govresearchgate.net This can help to predict how the attached linker will affect the protein's structure, stability, and function. For example, simulations can show whether the PEG linker shields the active site of an enzyme or helps to stabilize a protein's folded state. nih.gov
Rational Design of Dual-Functionalization Strategies: For molecules with two reactive ends like this compound, computational models can help to design sequential or orthogonal conjugation strategies. nih.gov For instance, one could model the conjugation of the maleimide end to a protein, followed by the simulation of the accessibility of the azide terminus for a subsequent click reaction. This can help in designing multi-component systems, such as antibody-drug conjugates where the antibody is attached via the maleimide and a drug or imaging agent is attached via the azide.
Predictive Models for Bioconjugate Stability and Performance in Research Applications
A crucial aspect of bioconjugate development is ensuring the stability of the final product. Computational models can be developed to predict the stability and performance of bioconjugates formed using this compound. chemrxiv.orgacs.org
Stability of the Thioether Bond: The bond formed between the maleimide and a thiol is generally stable, but it can undergo a retro-Michael reaction, particularly in the presence of excess free thiols. Computational models can be used to study the stability of this bond by calculating the energy required for its cleavage.
Hydrolytic Stability of the Maleimide Ring: The maleimide ring itself can be susceptible to hydrolysis. Quantum chemical calculations can be used to investigate the mechanism and energetics of this hydrolysis reaction, providing an estimate of the linker's stability in aqueous buffers over time.
Predicting Pharmacokinetic Properties: For therapeutic applications, the pharmacokinetic properties of a bioconjugate are critical. While challenging, computational models are being developed to predict how factors like the size, charge, and flexibility of a PEGylated bioconjugate will influence its circulation half-life and biodistribution. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models: By building models based on a set of known bioconjugates, it is possible to develop QSAR models that correlate calculated molecular descriptors with experimentally observed properties like stability or biological activity. researchgate.net These models can then be used to predict the properties of new bioconjugates incorporating this compound.
| Predicted Property | Computational Approach | Input Parameters | Output |
| Bioconjugate Structural Stability | Molecular Dynamics (MD) Simulation | Force field parameters, solvent model, temperature, pressure. | Root Mean Square Deviation (RMSD), protein secondary structure changes. |
| Linker Hydrolytic Stability | Quantum Mechanics (QM) | Solvation model, reaction coordinate. | Activation energy for hydrolysis. |
| Binding Affinity of Conjugate | Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | MD trajectories of bound and unbound states. | Change in Gibbs free energy of binding (ΔΔG). |
| Long-Term Stability | Kinetic Modeling | Short-term experimental data at various temperatures. | Predicted degradation profile over time. acs.org |
Q & A
Q. What are the limitations of using this compound in long-term in vivo studies?
- Methodological Answer : Note PEG’s potential for accelerated blood clearance (ABC) upon repeated dosing. Mitigate via:
- Alternative spacers (e.g., polyoxazolines).
- Covalent PEGylation strategies.
Publish longitudinal biodistribution data (e.g., PET/CT imaging) to highlight accumulation in RES organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
